4-chloro-2-fluoro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide
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Description
Molecular Structure Analysis
The molecular structure of “4-chloro-2-fluoro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide” would include a benzamide group, a chloro group, a fluoro group, and a methyl-piperazinyl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants involved. The benzamide group could undergo various reactions, including nucleophilic substitution and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Information on its melting point, boiling point, density, and solubility could be determined through experimental analysis .Safety and Hazards
Future Directions
The future research directions for “4-chloro-2-fluoro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide” could include further investigation into its synthesis, properties, and potential applications. This could involve more detailed studies on its reactivity, mechanism of action, and potential uses in various fields .
Properties
IUPAC Name |
4-chloro-2-fluoro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-23-8-10-24(11-9-23)16-5-2-14(3-6-16)13-22-19(25)17-7-4-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRORCUTLMIJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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